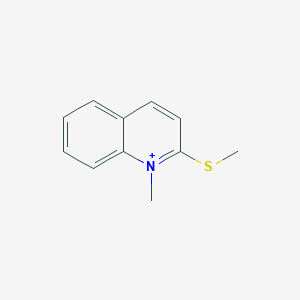
1-Methyl-2-(methylthio)quinolinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-(methylthio)quinolinium is a heterocyclic organic compound that belongs to the quinolinium family It is characterized by a quinoline ring structure with a methyl group at the first position and a methylthio group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Methyl-2-(methylthio)quinolinium can be synthesized through several methods. One common approach involves the reaction of 2-chloroquinoline with methylthiolate in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Another method involves the use of 2-quinolinethiol and methyl iodide under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of reagents and conditions can be optimized for scalability, cost-effectiveness, and yield. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-2-(methylthio)quinolinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the quinolinium ring to a dihydroquinoline derivative using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinolinium derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its antileukemic activity and its ability to inhibit polymerase activity.
Industry: It may be used in the development of dyes, biocides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-(methylthio)quinolinium involves its interaction with molecular targets such as DNA. The compound can intercalate into DNA, causing structural changes that affect DNA replication and transcription. This intercalation can lead to the inhibition of polymerase activity and the induction of DNA repair mechanisms . Additionally, the compound’s radioprotective properties are attributed to its ability to scavenge free radicals and protect cells from radiation-induced damage.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2-(methylthio)quinolinium can be compared with other quinolinium derivatives and related compounds:
1-Methylquinolinium-2-dithioacetic acid: Similar in structure but with a dithioacetic acid group, known for its radioprotective properties.
1-Methyl-2-(methylthio)-2-piperidinovinylquinolinium iodide: Another derivative with a piperidinovinyl group, studied for its DNA-binding affinity and radioprotective efficacy.
Thiazole derivatives: Compounds with a thiazole ring, known for diverse biological activities including antimicrobial and antitumor properties.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
55514-12-0 |
|---|---|
Molekularformel |
C11H12NS+ |
Molekulargewicht |
190.29 g/mol |
IUPAC-Name |
1-methyl-2-methylsulfanylquinolin-1-ium |
InChI |
InChI=1S/C11H12NS/c1-12-10-6-4-3-5-9(10)7-8-11(12)13-2/h3-8H,1-2H3/q+1 |
InChI-Schlüssel |
WSGTYHLPPULYTK-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


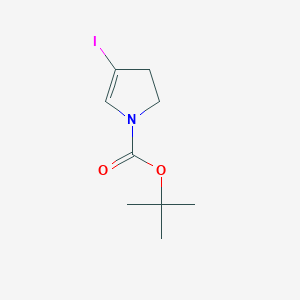
![1-[3-bromo-4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B11714953.png)
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]piperazine](/img/structure/B11714957.png)
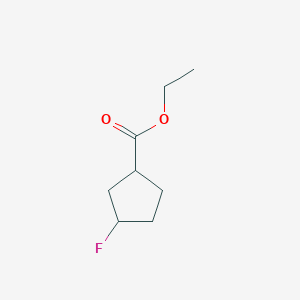
![3-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11714977.png)
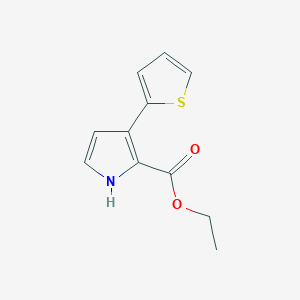
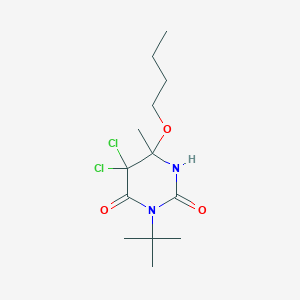

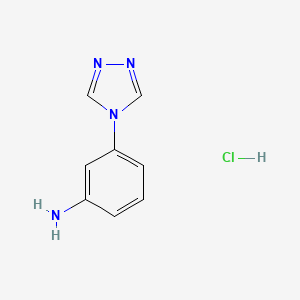
![3-Carbamoyl-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B11714995.png)
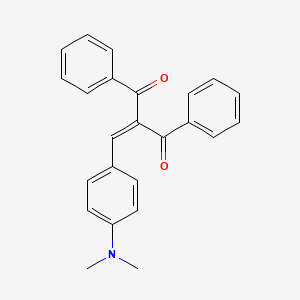
![{1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B11715014.png)
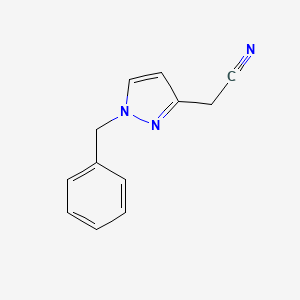
![N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxy-3,5-diiodobenzamide](/img/structure/B11715025.png)
